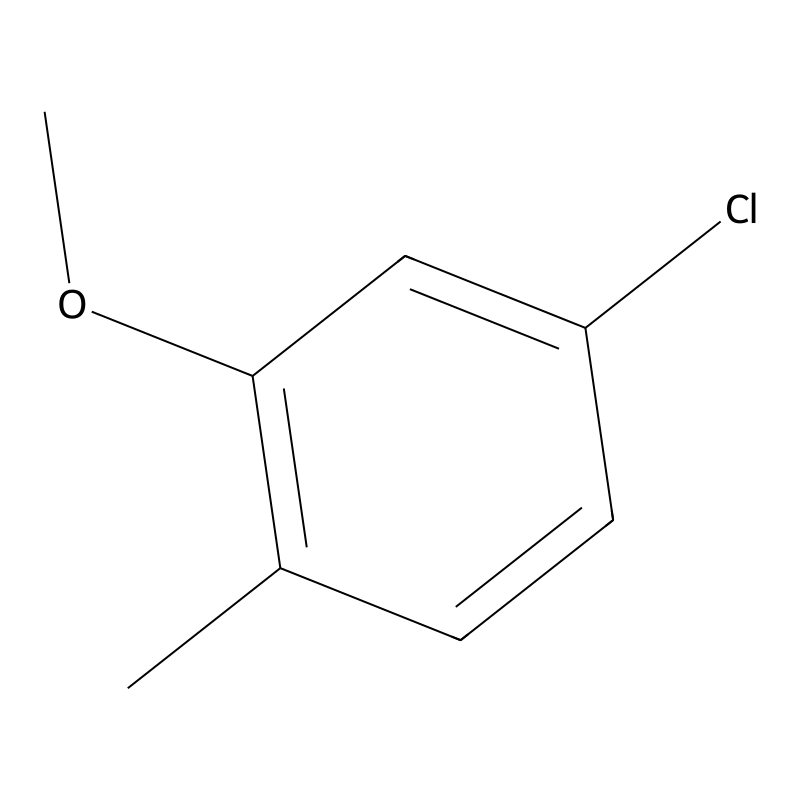5-Chloro-2-methylanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Chloro-2-methylanisole is an organic compound characterized by its molecular formula and a structure that consists of a chloro group and a methoxy group attached to a methyl-substituted phenyl ring. This compound is also known by other names, including 3-chloro-2-methylphenyl methyl ether and 1-chloro-3-methoxy-2-methylbenzene. It typically appears as a colorless to light yellow liquid with a distinctive aromatic odor, making it significant in various chemical applications .
Organic synthesis
5-Chloro-2-methylanisole possesses a methoxy group (OCH3) attached to a chlorinated aromatic ring. This structure makes it a potential intermediate or precursor in the synthesis of various organic molecules. For instance, it could be a starting material for the preparation of more complex aromatic ethers or serve as a protecting group for the phenolic hydroxyl (-OH) functionality during organic synthesis PubChem, Compound Summary for 5-Chloro-2-methylanisole, CID 292858: .
Material science
Aromatic ethers with halogen substituents can exhibit interesting physical properties. 5-Chloro-2-methylanisole could be investigated for its potential applications in liquid crystals, polymers, or other materials due to its unique structure ScienceDirect, “Liquid crystalline behavior of 4-substituted phenoxybenzoates”.
Biological studies
The role of 5-Chloro-2-methylanisole in biological systems is not well understood. However, some structurally similar aromatic ethers have been studied for their potential biological activities. Future research could explore if 5-Chloro-2-methylanisole exhibits any interesting biological properties Wiley Online Library, “Synthesis and Biological Evaluation of Novel 1,3-Benzodioxole Derivatives as Anticonvulsant Agents”.
- Electrophilic Aromatic Substitution: The presence of the methoxy group activates the aromatic ring, enhancing its reactivity towards electrophiles. This reaction can lead to the formation of various derivatives depending on the electrophile used.
- Oxidation and Reduction: Under appropriate conditions, it can be oxidized to form corresponding phenolic compounds or reduced to yield alcohols. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to diverse products depending on the nucleophile involved.
5-Chloro-2-methylanisole exhibits biological activity that makes it useful in medicinal chemistry and biological research. It has been studied for its interactions with various enzymes and receptors, contributing to its potential applications in pharmaceuticals. The compound's structure allows it to participate in biological pathways, influencing enzymatic activities and potentially serving as a substrate in biochemical assays .
The synthesis of 5-Chloro-2-methylanisole can be achieved through several methods:
- From 2-Methylphenol: One common route involves the chlorination of 2-methylphenol using thionyl chloride or phosphorus pentachloride, followed by methylation with dimethyl sulfate or methyl iodide.
- Direct Chlorination: Another method includes the direct chlorination of anisole under controlled conditions to ensure selectivity for the desired position on the aromatic ring .
- Industrial Production: In industrial settings, continuous flow processes may be employed to improve efficiency and yield, utilizing automated reactors with optimized reaction conditions.
5-Chloro-2-methylanisole finds applications across various fields:
- Chemical Synthesis: It serves as an important building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Fragrance and Flavor Industry: Due to its aromatic properties, it is used in producing fragrances and flavoring agents.
- Biological Research: The compound is utilized in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays .
Research into the interaction of 5-Chloro-2-methylanisole with biological systems has revealed its potential role in enzyme inhibition and activation. Studies have demonstrated that this compound can influence metabolic pathways by interacting with specific enzymes, which may lead to therapeutic applications or insights into biochemical processes .
Several compounds share structural similarities with 5-Chloro-2-methylanisole, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Chloro-2-methylphenol | Lacks methoxy group; used in similar applications. | |
| 5-Chloro-2-methylphenol | Hydroxylated derivative; used in synthesis of other chemicals. | |
| 3-Methylphenol | Commonly known as cresol; used as disinfectant and solvent. |
Uniqueness
5-Chloro-2-methylanisole is distinctive due to its combination of both chloro and methoxy groups on the aromatic ring, which enhances its reactivity compared to similar compounds like 3-chloro-2-methylphenol that lack one of these functional groups. This structural feature allows for diverse chemical transformations and applications not readily achievable with other related compounds .








